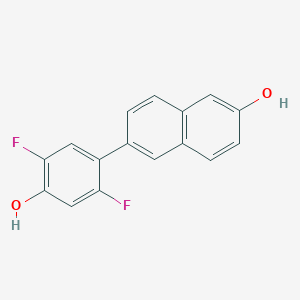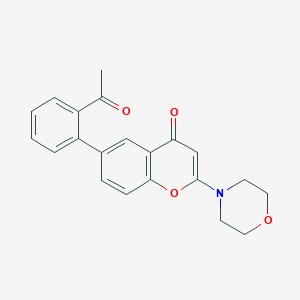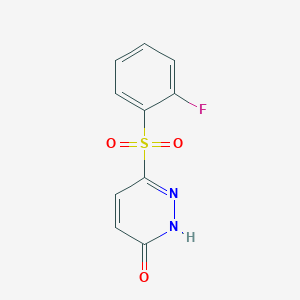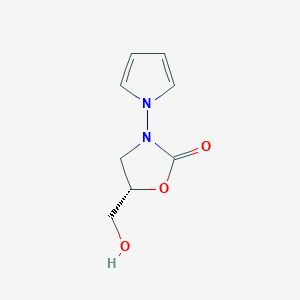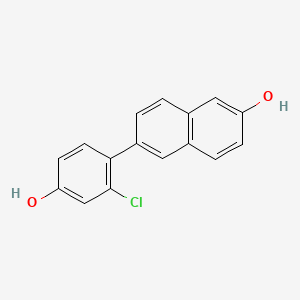![molecular formula C14H14N2 B10844942 6-(3-Aza-bicyclo[3.1.0]hexan-1-yl)quinoline](/img/structure/B10844942.png)
6-(3-Aza-bicyclo[3.1.0]hexan-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-aza-bicyclo[3.1.0]hexan-1-yl)quinoline is a complex organic compound that features a quinoline ring system fused with a 3-aza-bicyclo[3.1.0]hexane moiety. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-aza-bicyclo[3.1.0]hexan-1-yl)quinoline typically involves the annulation of a cyclopropane ring to a quinoline derivative. One common method is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, which provides high yields and diastereoselectivities . Another approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the palladium-catalyzed cyclopropanation and the (3 + 2) annulation methods suggest that these could be adapted for larger-scale synthesis with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(3-aza-bicyclo[3.1.0]hexan-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.
Scientific Research Applications
6-(3-aza-bicyclo[3.1.0]hexan-1-yl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antitumor and antiviral activities.
Industry: Potential applications in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(3-aza-bicyclo[3.1.0]hexan-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure may allow it to fit into binding pockets of proteins, thereby modulating their activity. For example, it has been studied as a potential mu opioid receptor antagonist .
Comparison with Similar Compounds
Similar Compounds
3-(Imidazolyl methyl)-3-aza-bicyclo[3.1.0]hexan-6-yl)methyl ethers: These compounds are mGluR2 positive allosteric modulators.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Used in antiviral medications like boceprevir.
Uniqueness
6-(3-aza-bicyclo[3.1.0]hexan-1-yl)quinoline is unique due to its fused bicyclic structure, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of new therapeutic agents and chemical probes.
Properties
Molecular Formula |
C14H14N2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
6-(3-azabicyclo[3.1.0]hexan-1-yl)quinoline |
InChI |
InChI=1S/C14H14N2/c1-2-10-6-11(3-4-13(10)16-5-1)14-7-12(14)8-15-9-14/h1-6,12,15H,7-9H2 |
InChI Key |
RJVNCNHNNCNEMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(CNC2)C3=CC4=C(C=C3)N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



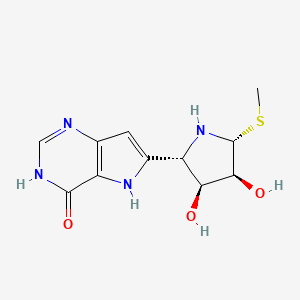
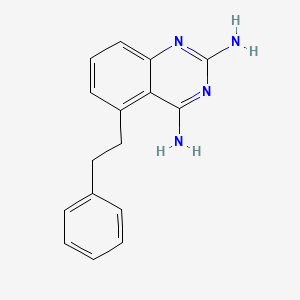
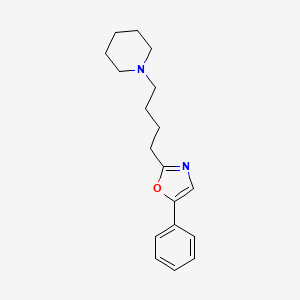
![6-Phenylpyrrolo[2,1-d][1,5]benzothiazepin-7-one](/img/structure/B10844879.png)
![5-Phenyl-6-thia-10b-aza-benzo[e]azulene](/img/structure/B10844891.png)
